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This guide provides an objective comparison of the structural characteristics of halogen
bonding in a series of square-planar nickel(ll) halide complexes. The information is derived
from experimental data to assist researchers in understanding and utilizing these non-covalent
interactions in crystal engineering, supramolecular chemistry, and drug design.

Introduction to Nickel Halide Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic
region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond
acceptor). In the context of nickel halide complexes, the halide ligand bound to the nickel
center can act as a halogen bond acceptor, interacting with a halogen bond donor in an
adjacent molecule. This guide focuses on a systematic study of complexes of the type trans-
[NiX(CeFal)(PR3)2], where the nickel-bound halide (X = F, Cl, Br, I) acts as the acceptor and an
iodotetrafluorophenyl ligand serves as the donor. This allows for a direct comparison of the
influence of the acceptor halide on the resulting halogen bond.[1][2][3]

Quantitative Comparison of Structural Parameters

The strength and geometry of halogen bonds are critical factors in their application. The
following tables summarize key structural parameters obtained from single-crystal X-ray
diffraction studies of trans-[NiX(2,3,5,6-CsFal)(PEt3)2] (1pX) and trans-[NiX(2,3,4,5-CeFal)
(PEt3)2] (1oX) complexes.[1][2]
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Table 1: Halogen Bond Distances and Normalized Ratios in trans-[NiX(2,3,5,6-CeFal)(PEt3)2]

(1pX) Series

. . Sum of van Normalized
Halide I---X Distance . .
der Waals Distance Reduction (%)
Acceptor (X) (A) .
Radii (A) (R_XB)*
F 2.655(5) 3.50 0.76 23
Cl 3.321(2) 3.80 0.87 13
Br 3.443(2) 3.90 0.88 12
I 3.731(1) 4.08 0.91 9

1 R_XB is the ratio of the experimental bond distance to the sum of the van der Waals radii. A

smaller R_XB indicates a stronger interaction.

Table 2: Halogen Bond Angles in trans-[NiX(2,3,5,6-CeFal)(PEt3)2] (1pX) Series

Halide Acceptor (X) C-I---X Angle (°) I---X-Ni Angle (°)
F 177.8(8) 164.8(7)
Cl 175.7(2) 128.8(1)
Br 176.4(2) 122.9(1)
| 174.5(2) 114.3(1)

Analysis of Structural Data:

The experimental data reveals a clear trend in halogen bond strength.[2][3][4] The fluoride

complex (1pF) exhibits the shortest normalized halogen bond distance and the greatest

reduction compared to the sum of the van der Waals radii, indicating the strongest interaction.
[2][3] The strength of the halogen bond follows the order: F > Cl = Br > I.[2][4]

The C-I---X angle remains close to linear for all halides, which is a characteristic feature of

halogen bonds. However, the I---X—Ni angle shows significant variation. For the fluoride
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complex, this angle is nearly linear, leading to a linear supramolecular chain. In contrast, the

chloride, bromide, and iodide analogues display more bent geometries, resulting in zig-zag

chains.[3][4] This variation is consistent with the anisotropic charge distribution of the halide
ligand.[2]

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies.

Synthesis of trans-[NiX(CsFal)(PEt3)2] Complexes

Preparation of the Precursor: The synthesis starts with the reaction of bis(1,5-
cyclooctadiene)nickel(0), Ni(COD)z, with two equivalents of triethylphosphine (PEts) to form
Ni(COD)(PEts).

Oxidative Addition: This is followed by the oxidative addition of either 1,4-diiodo-2,3,5,6-
tetrafluorobenzene or 1,2-diiodo-3,4,5,6-tetrafluorobenzene. This step yields the nickel-
iodide complex, trans-[Nil(CeFal)(PEts)2].

Halide Exchange: The corresponding nickel fluoride, chloride, and bromide complexes are
synthesized by reacting the nickel-iodide complex with an appropriate halide salt (e.g.,
[NMes]F for the fluoride).[1][2]

Single-Crystal X-ray Diffraction

Data Collection: X-ray diffraction data for single crystals of the nickel halide complexes were
collected at low temperatures (typically around 100-150 K) using a diffractometer equipped
with a Mo-Ka X-ray source.[5][6]

Structure Solution and Refinement: The crystal structures were solved using direct methods
and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions.

Solid-State NMR Spectroscopy

19F MAS SSNMR: Magic-angle spinning solid-state NMR (MAS SSNMR) spectroscopy was
used to probe the electronic environment of the fluoride ligand in the solid state.
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o Comparative Analysis: The *°F NMR chemical shift of the halogen-bonded fluoride complex
(e.g., 1pF) was compared to that of a similar complex incapable of forming halogen bonds
(trans-[NiF(CeFs)(PEt3)2]). This comparison demonstrated that halogen bonding causes a
significant deshielding effect on the fluoride nucleus, making solid-state NMR a sensitive
technique for studying these interactions.[1][2]

Visualization of Halogen Bonding

The following diagrams illustrate the key intermolecular interactions and the resulting
supramolecular assemblies in the nickel halide complexes.
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Caption: General workflow of halogen bond formation between two nickel halide complexes.
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Linear Chain Assembly (X=F) | | Zig-Zag Chain Assembly (X=Cl, Br, I)

Click to download full resolution via product page

Caption: Supramolecular assemblies formed via halogen bonding in nickel halide complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

